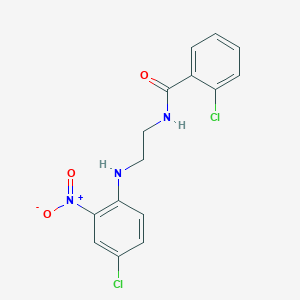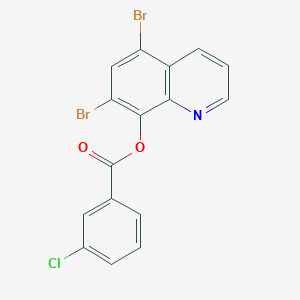
5,7-Dibromo-8-quinolyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate consists of a quinoline ring which is substituted by bromine atoms at positions 5 and 7 and a chlorobenzoate group at position 8 . The IUPAC name for this compound is (5,7-dibromoquinolin-8-yl) 3-chlorobenzoate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate include a molecular weight of 441.5 g/mol, a computed XLogP3-AA value of 5.6, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 440.85898 g/mol and the monoisotopic mass is 438.86103 g/mol .Applications De Recherche Scientifique
Coordination Compounds and Material Properties
5,7-Dibromo-8-quinolyl 3-chlorobenzoate and related halogenated quinolin-8-ol derivatives are primarily studied for their potential in forming coordination compounds and materials with distinct properties. One study presented the synthesis and characterization of Palladium(II) complexes with 5,7-dibromo-quinolin-8-ol and other halogenated quinolin-8-ols. These complexes exhibited interesting structural properties and thermal stability, highlighting their potential applications in material science (Vranec & Potočňák, 2013).
Spectroscopic and Structural Analysis
The compound's structural and vibrational properties have been a subject of interest, as evidenced by a study that synthesized and characterized (5,7-dichloro-quinolin-8-yloxy) acetic acid, a compound structurally similar to 5,7-Dibromo-8-quinolyl 3-chlorobenzoate. The research utilized advanced spectroscopic techniques and theoretical calculations to understand its structure and properties, providing insights into the chemical behavior of such compounds (Romano et al., 2012).
Luminescence and Magnetic Behavior
Further, 5,7-Dibromo-8-quinolyl 3-chlorobenzoate and similar compounds have been explored for their potential in luminescence and magnetic applications. A study highlighted the use of organic ligands including 5,7-dibromo-2-methyl-8-quinolinol to synthesize Dy(III) complexes, which showed promising luminescence and single-ion magnet behavior. This indicates the potential application of these compounds in creating new materials with specific optical and magnetic properties (Wang et al., 2018).
Biological Interactions and Antifungal Properties
On the biological front, these compounds have been studied for their interactions with biological molecules and potential antifungal properties. The dibromo-quinolinol moiety has been shown to exhibit strong antifungal effects against a variety of fungi, suggesting potential applications in developing new antifungal agents (Gershon et al., 2001).
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBBVNCQDXQGTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B387389.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B387391.png)
![ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B387392.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B387393.png)
![ethyl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B387394.png)
![3-[4-(4-Chlorophenyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B387398.png)
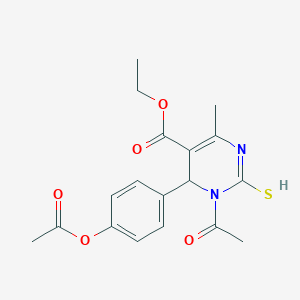
![N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B387400.png)
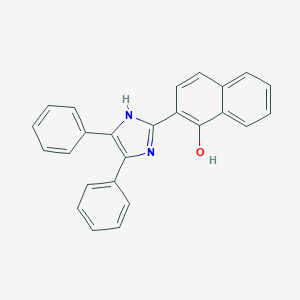
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-mesitylacetamide](/img/structure/B387402.png)
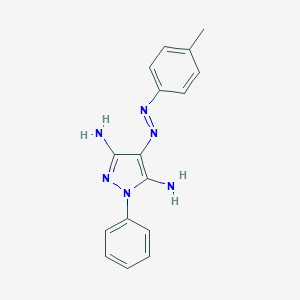
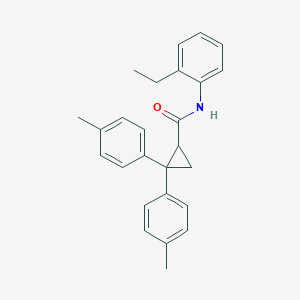
![2-Chloro-N-[3-(4-chloro-2-nitro-phenylamino)-propyl]-benzamide](/img/structure/B387409.png)
